molecular formula C14H11ClFNO4S B13347353 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride CAS No. 16638-95-2

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride

Cat. No.: B13347353
CAS No.: 16638-95-2
M. Wt: 343.8 g/mol
InChI Key: NJORMOSCSDPPIK-UHFFFAOYSA-N
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Description

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potential inhibitor of various enzymes, making it a valuable compound in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds .

Properties

CAS No.

16638-95-2

Molecular Formula

C14H11ClFNO4S

Molecular Weight

343.8 g/mol

IUPAC Name

4-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFNO4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)

InChI Key

NJORMOSCSDPPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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